molecular formula C9H10ClNO3 B14761463 Ethyl 4-chloro-6-methoxynicotinate

Ethyl 4-chloro-6-methoxynicotinate

Cat. No.: B14761463
M. Wt: 215.63 g/mol
InChI Key: NBPGKRFXPWBYOX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxynicotinate is a substituted nicotinic acid derivative characterized by a pyridine ring with a chlorine atom at position 4, a methoxy group (-OCH₃) at position 6, and an ethyl ester moiety at position 2. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications targeting enzyme inhibition (e.g., acetylcholinesterase) or pharmacological activity . Its molecular formula is C₉H₁₀ClNO₃ (molecular weight: 227.64 g/mol), and it is often synthesized via nucleophilic substitution reactions using dichloronicotinate precursors and tailored amines or alkoxy groups .

Properties

IUPAC Name

ethyl 4-chloro-6-methoxypyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-5-11-8(13-2)4-7(6)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPGKRFXPWBYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-6-methoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-6-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Regioisomers

The positional arrangement of substituents on the pyridine ring critically influences reactivity and biological activity. Key comparisons include:

Compound Name Substituent Positions CAS Number Molecular Formula Key Properties/Applications
Ethyl 2-chloro-6-methoxynicotinate Cl (C2), OCH₃ (C6) 1233520-12-1 C₉H₁₀ClNO₃ Lower steric hindrance at C4; used in kinase inhibitor synthesis
Ethyl 4-chloronicotinate Cl (C4), no OCH₃ 1044872-40-3 C₈H₈ClNO₂ Higher electrophilicity at C6; intermediate for agrochemicals
Ethyl 6-acetyl-5-chloronicotinate Cl (C5), COCH₃ (C6) 1429182-81-9 C₁₀H₁₀ClNO₃ Enhanced electron-withdrawing effects; used in heterocyclic coupling reactions
  • Electronic Effects: The methoxy group in Ethyl 4-chloro-6-methoxynicotinate donates electron density to the pyridine ring via resonance, stabilizing intermediates in substitution reactions. In contrast, acetyl or cyano groups (e.g., in Ethyl 6-acetyl-5-chloronicotinate) withdraw electrons, accelerating nucleophilic attacks at adjacent positions .
  • Steric Effects : Ethyl 2-chloro-6-methoxynicotinate exhibits reduced steric hindrance at C4 compared to the target compound, enabling easier functionalization at this position .

Physicochemical and Spectroscopic Properties

  • Melting Points: this compound derivatives generally exhibit higher melting points (e.g., 170–172°C for analogs with bulky substituents) compared to non-methoxy variants (e.g., 120–130°C for Ethyl 4-chloronicotinate) due to enhanced crystallinity .

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